

# IUPAC name for C<sub>12</sub>H<sub>13</sub>BrN<sub>2</sub>O indazole derivative

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

**Cat. No.:** B1442985

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of **4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**

Audience: Researchers, Scientists, and Drug Development Professionals Compound:

C<sub>12</sub>H<sub>13</sub>BrN<sub>2</sub>O Indazole Derivative IUPAC Name: **4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**

## Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, **4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** (C<sub>12</sub>H<sub>13</sub>BrN<sub>2</sub>O). We delve into its structural elucidation, detailed synthetic protocols with mechanistic insights, and modern analytical techniques for its characterization. Furthermore, this document explores the strategic importance of this molecule as a versatile intermediate in drug discovery, highlighting the utility of its functional groups for creating diverse chemical libraries aimed at various therapeutic targets, including protein kinases.[4][5] This guide is intended for researchers and drug development professionals seeking to leverage advanced indazole chemistry for the creation of novel therapeutic agents.

# The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

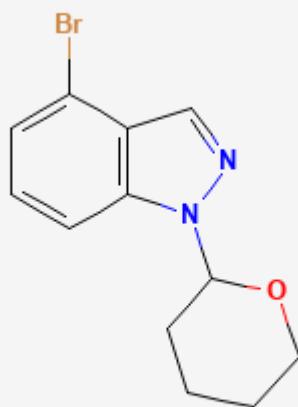
Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a bioisostere of indole and a critical pharmacophore in modern drug discovery.<sup>[6][7]</sup> Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.<sup>[2][4][5][8][9]</sup> The thermodynamic stability of the 1H-indazole tautomer over the 2H form makes it the predominant and most synthetically targeted isomer.<sup>[2]</sup> The versatility of the indazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of drug candidates to achieve high potency and selectivity for biological targets. This has led to the development of several successful drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Entrectinib.<sup>[3]</sup>

## Compound Profile: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The subject of this guide is a specific, synthetically valuable derivative of the indazole core. Its structure incorporates two key features for further chemical modification: a bromine atom on the benzene ring and a tetrahydropyran (THP) group protecting the N1 position of the pyrazole ring.

### Chemical Identity and Structure

- IUPAC Name: 4-bromo-1-(oxan-2-yl)indazole<sup>[10]</sup>
- Molecular Formula: C<sub>12</sub>H<sub>13</sub>BrN<sub>2</sub>O<sup>[10]</sup>
- CAS Number: 1000019-33-0 (from similar structures, specific CAS may vary)
- Canonical SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br<sup>[10]</sup>
- InChI Key: SSJAOWRBTUOVMD-UHFFFAOYSA-N<sup>[10]</sup>



2D Structure

Source: PubChem CID 57474729[10]

## Physicochemical Properties

The predicted physicochemical properties of this compound are crucial for understanding its behavior in both chemical reactions and biological systems.

Property	Value	Source
Molecular Weight	281.15 g/mol	PubChem
Monoisotopic Mass	280.02112 Da	PubChem
XLogP3	3.1	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem

Data sourced from the PubChem entry for the isomeric compound **4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**, CID 57474729, which serves as a reliable reference for this molecular formula.

## Synthesis and Mechanistic Rationale

The synthesis of **4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The strategy involves the initial formation of the core bromo-indazole scaffold, followed by selective protection of the N1 nitrogen.

## Retrosynthetic Approach

A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection points are the C-N bond of the THP ether and the N-N bond of the pyrazole ring. This suggests a synthetic pathway starting from a brominated ortho-substituted aniline or benzaldehyde derivative.

## Proposed Synthetic Protocol

This protocol is a robust, two-step procedure adapted from established methods for indazole synthesis and N-protection.

### Step 1: Synthesis of 4-Bromo-1H-indazole

The Jacobson indazole synthesis provides a reliable method for constructing the indazole ring. [6] An alternative, high-yield method involves the cyclization of an appropriate fluorobenzaldehyde with hydrazine.[11]

- **Reactants:** 5-Bromo-2-fluorobenzaldehyde, Hydrazine hydrate.
- **Rationale:** The reaction of a 2-halobenzaldehyde with hydrazine is a classic and efficient method for forming the indazole ring system. The fluorine atom is an excellent leaving group for the intramolecular nucleophilic aromatic substitution that closes the ring.
- **Procedure:**
  - To 5-bromo-2-fluorobenzaldehyde (1.0 eq), add an excess of hydrazine hydrate (approx. 10 eq).[11]
  - Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by Thin-Layer Chromatography (TLC).
  - After cooling, evaporate the excess hydrazine under reduced pressure.

- Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield pure 4-bromo-1H-indazole.

### Step 2: N1-Protection with a Tetrahydropyran (THP) Group

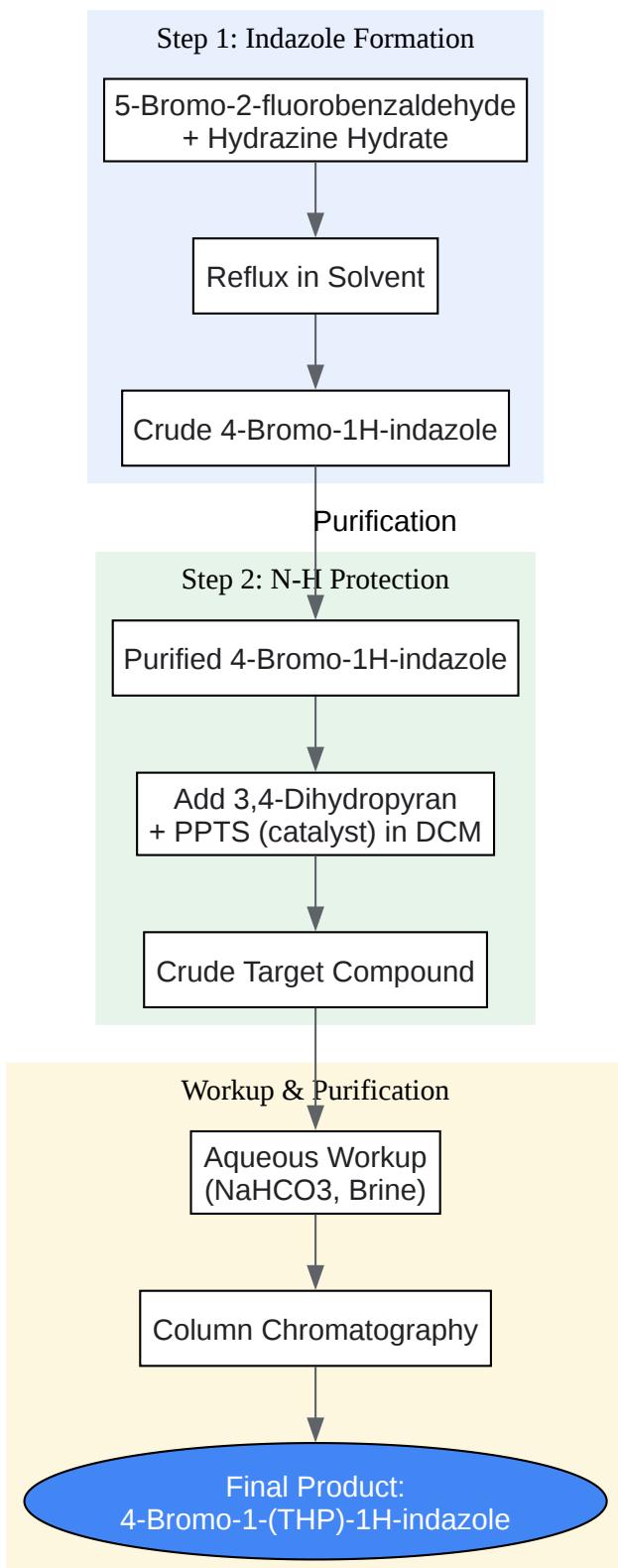
The N1 position of the indazole is nucleophilic and requires protection before further functionalization (e.g., metal-catalyzed cross-coupling) at the C4-bromo position. The THP group is an ideal choice as it is stable to many reaction conditions but can be easily removed under mild acid.

- Reactants: 4-Bromo-1H-indazole, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS).
- Rationale: DHP reacts with the N-H of the indazole in the presence of an acid catalyst (PPTS) to form a stable N-THP ether. PPTS is a mild, organic-soluble catalyst that minimizes side reactions.
- Procedure:
  - Dissolve 4-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  - Add 3,4-dihydropyran (1.2 eq) to the solution.
  - Add a catalytic amount of PPTS (0.05 eq).
  - Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
  - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Concentrate the solvent and purify the resulting residue by column chromatography to afford the final product, **4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole**.

## Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified compound.



[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and purification.

## Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.

## Expected Spectroscopic Data

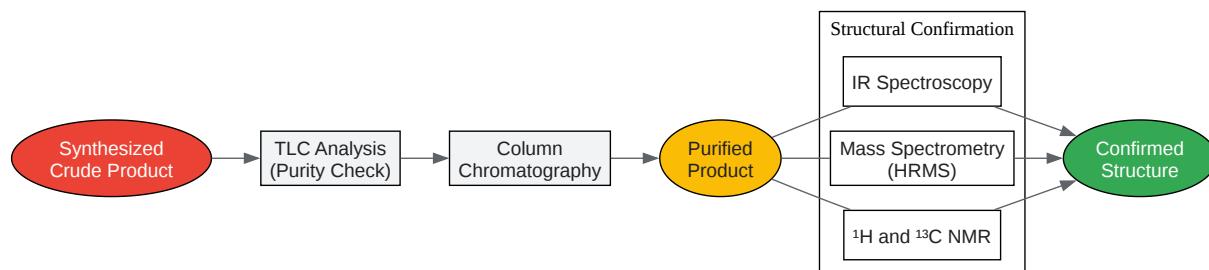
The following table summarizes the key signals expected from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy, which are critical for validating the structure of the final product.

Technique	Expected Signals and Rationale
<sup>1</sup> H NMR	Aromatic Protons (3H): Signals in the $\delta$ 7.0-8.5 ppm range, showing characteristic doublet and triplet splitting patterns for the trisubstituted benzene ring. Indazole H-3 (1H): A distinct singlet around $\delta$ 8.0 ppm. THP Protons (7H): A complex series of multiplets in the $\delta$ 1.6-4.0 ppm range, corresponding to the diastereotopic methylene protons of the THP ring, and a distinct signal for the anomeric proton (O-CH-N) around $\delta$ 5.5-6.0 ppm.
<sup>13</sup> C NMR	Aromatic Carbons (6C): Signals in the $\delta$ 110-145 ppm range. The carbon attached to bromine (C-Br) will be shifted upfield. Indazole C-3: A signal around $\delta$ 135-140 ppm. THP Carbons (5C): Signals in the $\delta$ 20-70 ppm range for the aliphatic carbons, with the anomeric carbon (O-C-N) appearing further downfield around $\delta$ 85-95 ppm.
IR Spectroscopy	C-H (Aromatic): Stretching vibrations just above 3000 $\text{cm}^{-1}$ . C-H (Aliphatic): Stretching vibrations just below 3000 $\text{cm}^{-1}$ . C=C / C=N (Aromatic): Characteristic ring stretching vibrations in the 1450-1600 $\text{cm}^{-1}$ region. C-O (Ether): A strong C-O stretching band around 1050-1150 $\text{cm}^{-1}$ . C-Br: A weak stretching band in the fingerprint region, typically 500-650 $\text{cm}^{-1}$ .
Mass Spectrometry	Molecular Ion ( $\text{M}^+$ ): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at $\text{m/z}$ 280 and 282. Fragmentation: Loss of the THP group (85 Da) would be a prominent fragmentation pathway.

Note: Specific chemical shifts ( $\delta$ ) and wavenumbers ( $\text{cm}^{-1}$ ) are predictive and should be confirmed with experimental data.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Analytical Workflow

This diagram outlines the standard process for confirming the structure and purity of the synthesized material.



[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

## Strategic Applications in Drug Discovery

**4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** is not typically an end-product but rather a highly valuable building block for generating libraries of more complex molecules.

## A Versatile Chemical Intermediate

The two key functional handles enable orthogonal chemical modifications:

- The C4-Bromine Atom: This site is primed for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is

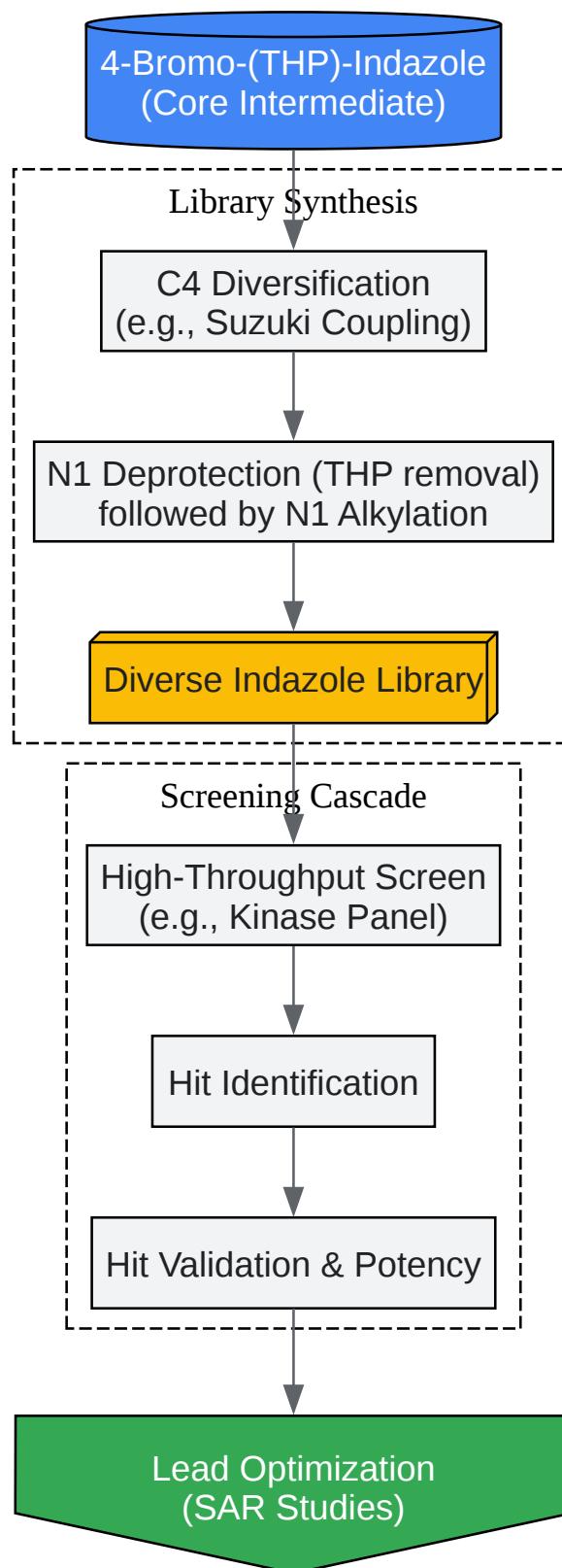
a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

- The N1-THP Protecting Group: Following modifications at the C4 position, the THP group can be selectively removed under mild acidic conditions (e.g., HCl in methanol or acetic acid in THF/water) to reveal the N1-H. This free N-H can then be alkylated, acylated, or used in other coupling reactions to further diversify the molecular scaffold.

## Potential Therapeutic Targets and Screening

Indazole derivatives are well-documented inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.<sup>[4][16][17]</sup> A library of compounds derived from this intermediate could be screened against a panel of kinases to identify novel inhibitors.

The logical flow for utilizing this intermediate in a drug discovery program is shown below.



[Click to download full resolution via product page](#)

Caption: Use of the intermediate in a drug discovery cascade.

## Conclusion and Future Perspectives

**4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole** is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its synthesis is achievable through robust and well-understood chemical transformations. The compound's true value lies in its capacity for orthogonal functionalization, enabling the rapid generation of diverse molecular libraries. Future research will undoubtedly leverage this and similar building blocks to explore new chemical space and develop next-generation therapeutics targeting a wide range of diseases, particularly in the fields of oncology and immunology where kinase signaling plays a pivotal role.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbino.com]
- 10. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [IUPAC name for C12H13BrN2O indazole derivative]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442985#iupac-name-for-c12h13brn2o-indazole-derivative]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)